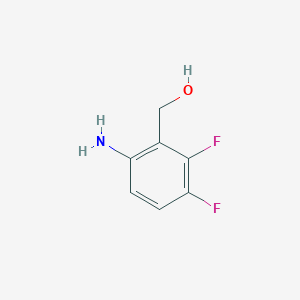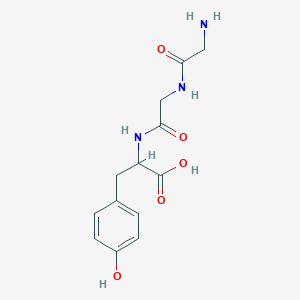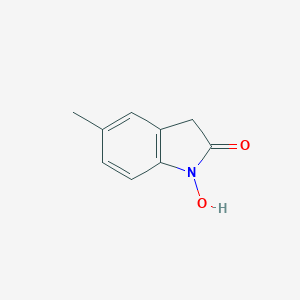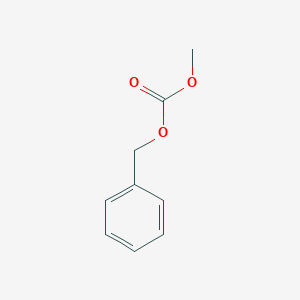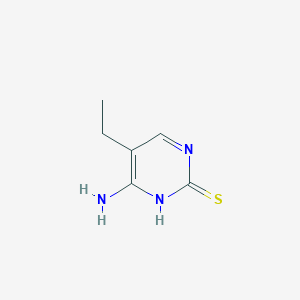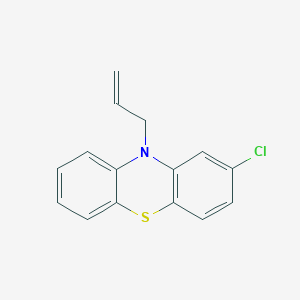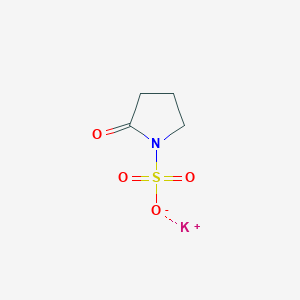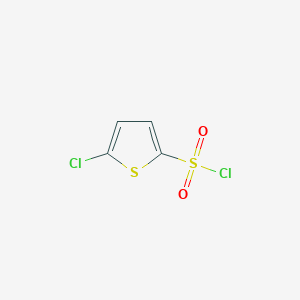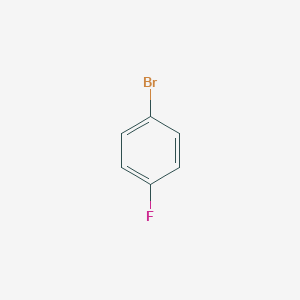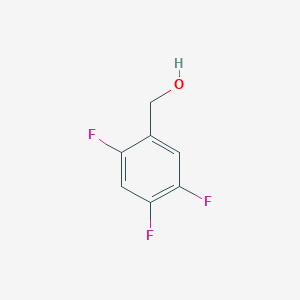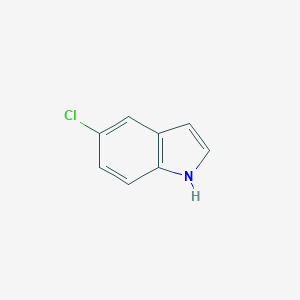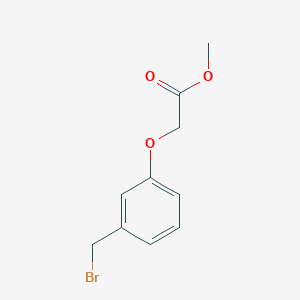
Methyl-(3-bromomethyl)phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate involves the treatment of a related ester with NBS (N-Bromosuccinimide) . Similarly, the synthesis of p-Methoxy-α-bromoaceto phenone from p-methoxyacetophenone and bromine suggests that bromination is a common step in the synthesis of bromomethyl compounds . These methods could potentially be adapted for the synthesis of Methyl-(3-bromomethyl)phenoxyacetate.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl-(3-bromomethyl)phenoxyacetate can be characterized using various spectroscopic techniques. For example, the structure of a synthesized compound was confirmed by IR, ^1H-NMR, and MS . X-ray crystallography is another powerful technique used to investigate molecular structures, as demonstrated by the characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate .
Chemical Reactions Analysis
The reactivity of phenoxyacetate compounds can be influenced by substituents on the aromatic ring. The kinetics of the reaction of ethyl bromoacetate with substituted phenoxyacetate ions show that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it . This suggests that the presence of a bromomethyl group in Methyl-(3-bromomethyl)phenoxyacetate would affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl-(3-bromomethyl)phenoxyacetate can be inferred from related compounds. For example, chromatographic techniques can be used for the analysis of chlorinated phenoxyacetic acids, which could be applicable to the analysis of Methyl-(3-bromomethyl)phenoxyacetate . The solubility, melting point, and other physical properties would be influenced by the presence of the bromomethyl and ester groups.
Relevant Case Studies
While no direct case studies on Methyl-(3-bromomethyl)phenoxyacetate are provided, the papers discuss related compounds and their applications. For instance, the synthesis of 3-methyl-phenoxyacetic acid catalyzed by cetyltrimethyl ammonium bromide and the characterization of a nitrogen-containing metabolite of a related compound provide insights into the potential environmental and biological relevance of such compounds.
Wissenschaftliche Forschungsanwendungen
Application 1: Allylation of Ketones
- Summary of the Application : Methyl-(3-bromomethyl)phenoxyacetate has been used in the allylation of structurally diverse ketones. The allylation products have potential use in the synthesis of new heterocyclic compounds .
- Methods of Application : The specific method involves the allylation of ketones with methyl 3-(bromomethyl)but-3-enoates. The allylation products can then be used in the target-oriented synthesis of new heterocyclic compounds .
- Results or Outcomes : The allylation of ketones with methyl 3-(bromomethyl)but-3-enoates has been demonstrated to be an efficient procedure. The resulting compounds have been found to exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .
Application 2: Allylation of Azomethines
- Summary of the Application : Methyl 3-(bromomethyl)but-3-enoate has been used in the allylation of azomethines .
- Methods of Application : The specific method involves the allylation of azomethines with methyl 3-(bromomethyl)but-3-enoate under the Barbier reaction conditions .
- Results or Outcomes : The allylation of azomethines with methyl 3-(bromomethyl)but-3-enoate has been demonstrated for the first time. Various systems for the allylation of azomethines under the Barbier reaction conditions were studied and tested .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQCZSFWWWVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(3-bromomethyl)phenoxyacetate | |
CAS RN |
136645-26-6 |
Source


|
| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

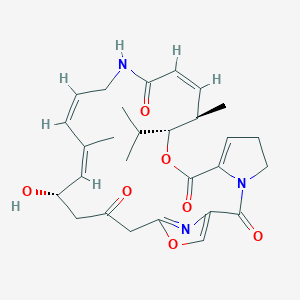
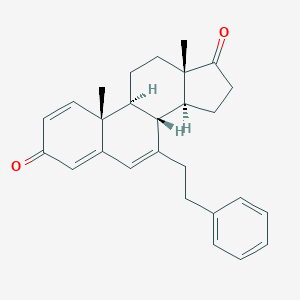
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
